2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid
Description
2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid is a thiazole-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at the 2-position of the thiazole ring. This compound is structurally significant in medicinal chemistry and organic synthesis, often serving as a precursor for peptide coupling or as a building block for heterocyclic drug candidates. The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications, while the carboxylic acid moiety enables further functionalization .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6(13-10(16)17-11(2,3)4)8-12-5-7(18-8)9(14)15/h5-6H,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDURVYGDQEDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid typically involves multiple steps:
Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of a suitable halide with thiourea.
Boc Protection: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under pressure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid can undergo various chemical reactions:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or borane (BH3).
Substitution: : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Thiazole alcohols or aldehydes.
Substitution: : Deprotected amine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its use in drug development, particularly in targeting specific biological pathways.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, influencing biological pathways. The Boc group ensures that the amino group remains protected until the desired reaction occurs, allowing for selective modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazole-5-carboxylic Acid Derivatives
Table 1: Key Structural and Functional Comparisons
Key Research Findings
- Stability : The Boc group in the target compound enhances thermal stability compared to Cbz-protected analogues, as evidenced by differential scanning calorimetry (DSC) studies .
- Drug Development: Thiazole-5-carboxylic acids with bulky substituents (e.g., Boc-aminoethyl) exhibit improved pharmacokinetic profiles in preclinical models, reducing hepatic clearance .
- Crystallography : X-ray data for 2-(1,3-benzodioxol-5-yloxy)-4-methylthiazole-5-carboxylic acid (CAS 1144483-21-5) reveals planar thiazole rings, suggesting similar conformational rigidity in the target compound .
Biological Activity
2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid, also known as 2-N-Boc-amino-thiazole-5-carboxylic acid, is a compound with potential biological activity that has garnered interest in medicinal chemistry. The compound's structure includes a thiazole ring, which is known to be a pharmacophore in various bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H12N2O4S
- Molecular Weight : 244.27 g/mol
- CAS Number : 302964-02-9
The thiazole moiety in the compound is implicated in various biological interactions. Thiazoles are known to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for further biological evaluations.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit specific cancer cell lines through mechanisms involving microtubule disruption and apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(1-(Boc)amino)ethyl thiazole | MDA-MB-231 (breast cancer) | 0.126 | Apoptosis induction |
| 2-(1-(Boc)amino)ethyl thiazole | HCT116 (colon cancer) | 0.087 | Microtubule disruption |
These findings suggest that the compound could be developed into a therapeutic agent targeting specific cancers.
Anti-inflammatory Activity
Thiazole derivatives have also been reported to exhibit anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antibacterial Activity
The compound's thiazole structure may contribute to its antibacterial properties, with studies indicating activity against Gram-positive bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis.
Case Studies
-
Inhibition of HSET (KIFC1) :
A study demonstrated that thiazole derivatives can inhibit HSET, a kinesin involved in mitotic spindle formation in cancer cells. This inhibition leads to multipolar spindles and subsequent cell death in centrosome-amplified cancer cells . -
Selectivity Against Cancer Cells :
In vitro studies revealed that certain modifications to thiazole compounds enhance selectivity against cancer cells while sparing normal cells. For example, compounds with specific substituents on the thiazole ring showed significantly lower IC50 values against MDA-MB-231 cells compared to non-cancerous cell lines . -
Pharmacokinetics and Toxicity :
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for thiazole derivatives. However, further investigations are needed to assess long-term toxicity and metabolic stability.
Q & A
Q. What are the standard synthetic routes for 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid?
The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amines with thiazole carboxylic acid derivatives. For example, a Boc-protected ethylamine intermediate can be reacted with a thiazole-5-carboxylic acid scaffold under peptide coupling conditions (e.g., HATU/DIPEA in DMF) . Post-synthesis, hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using LiOH in THF/H₂O at 60°C yields the free carboxylic acid . Characterization often involves HPLC purity checks (>95%) and LC-MS for molecular weight confirmation.
Q. How is the structural identity of this compound confirmed in academic research?
Structural validation requires a combination of:
- NMR : H and C NMR to confirm the Boc group (e.g., tert-butyl peaks at δ ~1.4 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and Boc carbonyl (~1680 cm) .
- Mass spectrometry : Exact mass matching (e.g., HRMS-ESI+ for CHNOS: calculated 295.0821, observed 295.0818) .
Q. What solvents and conditions optimize its stability during storage?
The compound is hygroscopic and sensitive to acidic/basic hydrolysis. Recommended storage:
- Solvent : Dry DMSO (under nitrogen) at –20°C for short-term use.
- Solid state : Lyophilized powder desiccated with silica gel at 4°C . Stability assays using HPLC at intervals (0, 24, 72 hrs) under varying pH (4–9) confirm degradation thresholds (<5% over 72 hrs at pH 7) .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence biochemical interactions in enzyme inhibition studies?
The Boc group enhances solubility in non-polar media and protects the amine during synthetic steps. In enzymatic assays (e.g., kinase or protease inhibition), its bulky tert-butyl moiety may sterically hinder binding to active sites, requiring deprotection (via TFA) for activity restoration. Competitive inhibition assays (IC) with/without Boc reveal up to 10-fold differences in potency .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR shifts (e.g., thiazole protons) are addressed by:
- 2D NMR : HSQC and HMBC to assign coupling patterns and verify ring substituents .
- X-ray crystallography : Single-crystal analysis resolves ambiguous stereochemistry or tautomeric forms (e.g., thiazole vs. thiadiazole) .
- Computational modeling : DFT-based NMR shift predictions (e.g., Gaussian 09) cross-validate experimental data .
Q. How is this compound applied in structure-activity relationship (SAR) studies for drug discovery?
Key modifications include:
- Boc deprotection : To introduce primary amines for covalent inhibitor design (e.g., targeting cysteine proteases) .
- Carboxylic acid derivatization : Conversion to amides or esters to modulate membrane permeability (logP shifts from –0.5 to +2.0) .
- Thiazole ring substitution : Introducing halogens or methyl groups at the 4-position enhances binding affinity (e.g., 4-Cl derivatives show 3x improved IC in kinase assays) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-DAD/ELSD : Detects residual solvents (e.g., DMF) and byproducts (e.g., de-Boc derivatives) with LOD ≤0.1% .
- LC-HRMS : Identifies unknown impurities via exact mass matching (e.g., m/z 282.32 for dimerization byproducts) .
- NMR relaxation studies : Quantifies residual Boc-protected intermediates using H spin-lattice relaxation times (T) .
Methodological Guidance
- Contradiction handling : Cross-validate spectral data across multiple instruments (e.g., Bruker vs. Varian NMR) to rule out equipment bias .
- Reaction optimization : Use DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading (e.g., 20–60°C in DMF with 1.2 eq HATU) .
- Bioactivity assays : Pre-screen solubility in PBS + 10% DMSO to avoid false negatives in cell-based studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
